molecular formula C6H3F11N2 B1429710 Perfluorohexanimidamide CAS No. 464-21-1

Perfluorohexanimidamide

Cat. No. B1429710
CAS RN: 464-21-1
M. Wt: 312.08 g/mol
InChI Key: BTJWLDDXZYWBNY-UHFFFAOYSA-N
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Description

Perfluorohexanimidamide is a chemical compound with the molecular formula C6H3F11N2. It has a molar mass of 312.08 . It is also known by other names such as Perfluorohexanamidine and C-undecafluoro-hexanamidine .

Scientific Research Applications

  • Environmental and Health Impact Studies :

    • Perfluorinated alkylated substances (PFAS), including Perfluorohexanimidamide, have been linked to adverse health effects. A study conducted in Denmark showed that exposure to certain PFAS compounds during pregnancy was associated with an increased risk of miscarriage (Jensen et al., 2015).
    • Perfluorinated compounds, such as Perfluorohexanimidamide, have been widely used in consumer products. Their persistence and potential toxicity are of growing concern, with widespread human exposure and potential toxic effects being highlighted (Lindstrom et al., 2011).
  • Industrial and Technological Applications :

    • Perfluorinated membranes developed by Dow Chemical, which could include compounds like Perfluorohexanimidamide, have been utilized in proton-exchange membrane fuel cells. These membranes are crucial for proton transport and act as separators (Eisman, 1990).
  • Medical Applications :

    • Perfluorocarbon liquids, potentially including Perfluorohexanimidamide, have been used experimentally in the treatment of acute lung injury. Their vaporization can improve oxygenation and pulmonary function, as demonstrated in an ovine model of acute respiratory distress syndrome (Bleyl et al., 1999).
  • Drug Encapsulation and Delivery :

    • Research has explored the use of perfluorinated hydrocarbons, like Perfluorohexanimidamide, in the encapsulation of drugs. These compounds have been used in preparing multifunctional capsules for medical and pharmaceutical applications, demonstrating a novel process for drug encapsulation using a liquid to vapor phase change material (Chang et al., 2009).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11N2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H3,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJWLDDXZYWBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895456
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorohexanamidine

CAS RN

464-21-1
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorohexanimidamide
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Perfluorohexanimidamide
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Reactant of Route 6
Perfluorohexanimidamide

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